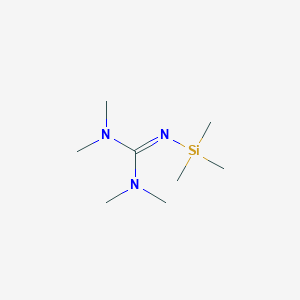
Guanidine, N,N,N',N'-tetramethyl-N''-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Guanidine, N,N,N’,N’-tetramethyl-N’'-(trimethylsilyl)- is a chemical compound with the molecular formula C8H21N3Si . It is a derivative of guanidine, a strong organic base, and is characterized by the presence of trimethylsilyl and tetramethyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, N,N,N’,N’-tetramethyl-N’'-(trimethylsilyl)- can be achieved through several methods. One common approach involves the reaction of tetramethylguanidine with trimethylsilyl chloride under anhydrous conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
(CH3
Properties
CAS No. |
118166-10-2 |
|---|---|
Molecular Formula |
C8H21N3Si |
Molecular Weight |
187.36 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2-trimethylsilylguanidine |
InChI |
InChI=1S/C8H21N3Si/c1-10(2)8(11(3)4)9-12(5,6)7/h1-7H3 |
InChI Key |
CBRXUDNNKAKEQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N[Si](C)(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


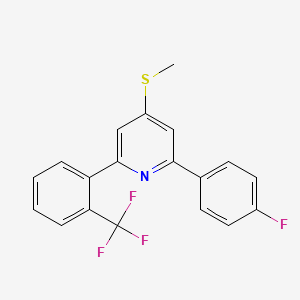
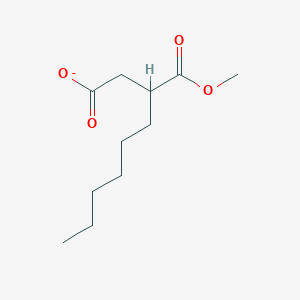
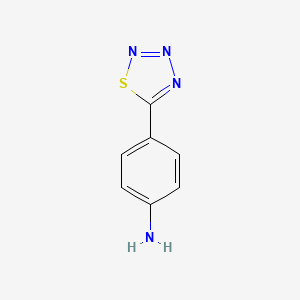
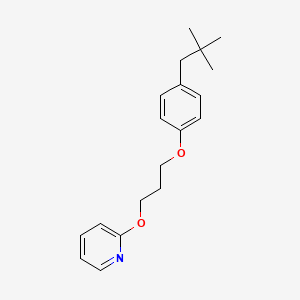
![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)
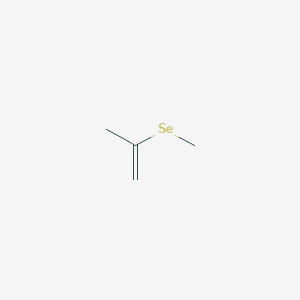
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
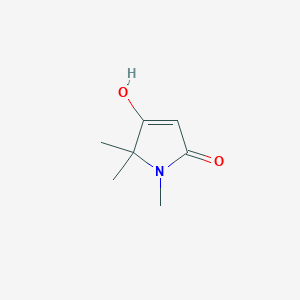
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
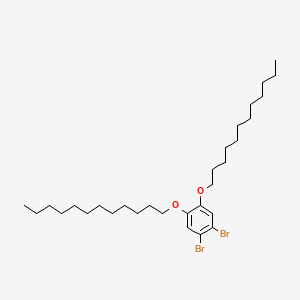
![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
